![molecular formula C16H15ClN2O3S B2530204 N-(1-acetylindolin-6-yl)-4-chlorobenzenesulfonamide CAS No. 397842-24-9](/img/structure/B2530204.png)
N-(1-acetylindolin-6-yl)-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetylindolin-6-yl)-4-chlorobenzenesulfonamide, also known as ML352, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-chlorobenzene-1-sulfonamide, also known as N-(1-acetylindolin-6-yl)-4-chlorobenzenesulfonamide:
Neuropharmacology
This compound has been studied for its potential as a neuropeptide Y (NPY) Y2 receptor antagonist. NPY is involved in various physiological processes, including regulation of appetite, anxiety, and circadian rhythms. By inhibiting the Y2 receptor, this compound could help in understanding and potentially treating conditions like obesity, anxiety disorders, and depression .
Cancer Research
N-(1-acetylindolin-6-yl)-4-chlorobenzenesulfonamide has shown promise in cancer research, particularly in targeting specific cancer cell lines. Its ability to interfere with cell signaling pathways that promote tumor growth makes it a candidate for developing new anticancer therapies. Studies have focused on its effects on cell proliferation and apoptosis in various cancer models .
Inflammation and Immunology
This compound has been investigated for its anti-inflammatory properties. It can modulate the activity of certain enzymes and signaling molecules involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cardiovascular Research
Research has explored the effects of this compound on cardiovascular health. It has been studied for its potential to modulate blood pressure and heart rate by interacting with specific receptors and enzymes in the cardiovascular system. This could lead to new treatments for hypertension and other cardiovascular disorders .
Metabolic Disorders
The compound’s role in regulating metabolic processes has been a subject of interest. It has been studied for its potential to influence glucose metabolism and insulin sensitivity, making it relevant for research into diabetes and metabolic syndrome. Its effects on lipid metabolism are also being explored .
Neurodegenerative Diseases
Given its neuropharmacological properties, this compound is also being studied for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By modulating neurotransmitter systems and protecting neuronal cells from damage, it could contribute to the development of new therapeutic strategies for these conditions .
Pain Management
Research has indicated that N-(1-acetylindolin-6-yl)-4-chlorobenzenesulfonamide may have analgesic properties. It has been studied for its ability to modulate pain pathways and reduce pain perception, making it a potential candidate for developing new pain management therapies .
Psychiatric Disorders
The compound’s interaction with neurotransmitter systems has also led to investigations into its potential use in treating psychiatric disorders such as schizophrenia and bipolar disorder. By modulating the activity of specific receptors, it could help in managing symptoms and improving patient outcomes .
These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject for ongoing and future studies.
Characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787), a Small Molecule Antagonist of the Neuropeptide Y Y2 Receptor | Journal of Pharmacology and Experimental Therapeutics.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-11(20)19-9-8-12-2-5-14(10-16(12)19)18-23(21,22)15-6-3-13(17)4-7-15/h2-7,10,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKXLSXGIIYHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-chlorobenzene-1-sulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.